ethyl (3S)-3-amino-3-(furan-3-yl)propanoate
Description
Properties
CAS No. |
167834-30-2 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
GPICNQGICXGSGZ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=COC=C1)N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of ethyl (3S)-3-amino-3-(furan-3-yl)propanoate typically involves multi-step organic synthesis starting from furan derivatives and appropriate amino acid or ester precursors. The key steps generally include:
- Formation of the furan-substituted intermediate
- Introduction of the amino group at the 3-position with stereochemical control
- Esterification to yield the ethyl ester functionality
The synthesis requires careful selection of reagents, solvents, and reaction conditions to ensure stereoselectivity and high purity of the final product.
Specific Synthetic Routes
Condensation and Amination Approach
One common method involves condensation reactions between furan aldehyde derivatives and amino acid esters or their equivalents, followed by stereoselective amination steps.
- Starting Materials: Furan-3-carboxaldehyde or related derivatives and ethyl β-alanine ester.
- Reagents: Sodium ethoxide or sodium hydride as base catalysts for condensation.
- Solvents: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are preferred due to their ability to dissolve reactants and stabilize intermediates.
- Temperature: Reaction temperatures range from -20 °C to reflux conditions (up to 100 °C), optimized to balance reaction rate and stereoselectivity.
- Amination: Introduction of the amino group can be achieved by nucleophilic substitution or reductive amination, often using ammonia or amine sources under controlled conditions.
This route yields this compound with good stereochemical purity and yield.
Carbamoylation and Coupling Reactions
Another approach involves coupling a hexahydrofuro-furan derivative with amino acid derivatives under carbamoylation conditions:
- Intermediate Preparation: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives.
- Coupling: Reaction with amino acid esters in the presence of bases such as triethylamine.
- Solvents: Aprotic solvents like THF, DMF, dioxane, dichloromethane, or chloroform.
- Temperature: Carbamoylation reactions are typically carried out between -70 °C and 40 °C, preferably between -10 °C and 20 °C, to preserve stereochemistry and minimize side reactions.
- Reaction Time: Stirring at ambient temperature for several hours (e.g., 3 hours) ensures completion.
This method is particularly useful for preparing complex derivatives and has been documented in patent literature for related compounds.
Reaction Conditions and Solvent Effects
Representative Synthetic Procedure (Example)
Step 1: Condensation
- To a stirred solution of furan-3-carboxaldehyde (1 equiv) in THF, sodium ethoxide (1.1 equiv) is added at 0 °C.
- Ethyl β-alanine ester hydrochloride (1 equiv) is added slowly.
- The mixture is stirred at room temperature for 3 hours.
Step 2: Amination
- Ammonia or an appropriate amine source is introduced.
- The reaction is maintained at 0–25 °C for 4 hours.
- The reaction mixture is quenched with water and extracted with ethyl acetate.
Step 3: Purification
- The crude product is purified by column chromatography or recrystallization from ethanol.
- The final product is characterized by NMR, IR, and chiral HPLC to confirm stereochemistry and purity.
Comparative Analysis with Related Compounds
These structural variations influence synthetic strategies, reaction conditions, and potential applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino and ester derivatives.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight key structural analogs, emphasizing substituent effects on molecular properties and applications.
Table 1: Structural and Functional Comparison of Ethyl (3S)-3-Amino-3-(furan-3-yl)propanoate with Analogs
Discussion of Key Comparisons
Aromatic vs. Heterocyclic Substituents
- Phenyl Derivatives (e.g., methyl (3S)-3-amino-3-phenylpropanoate): These exhibit higher lipophilicity compared to furan analogs, favoring membrane permeability in drug candidates.
- Heterocyclic Substituents (e.g., pyridin-3-yl, 2-hydroxypyridin-4-yl): Pyridine derivatives (C₁₀H₁₄N₂O₂) offer hydrogen-bonding and metal-coordination capabilities, useful in kinase inhibitors. The target compound’s furan substituent may provide milder electronic effects compared to pyridine but retains aromatic stabilization .
Halogenated Derivatives
- Bromo- and chloro-substituted analogs (e.g., C₁₀H₁₂BrNO₂, C₁₀H₁₃ClNO₂·HCl) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). The halogen atoms act as leaving groups, enabling further functionalization. The target compound’s furan ring lacks such reactivity but may participate in cycloaddition or oxidation reactions .
Electron-Withdrawing Groups
- The trifluoromethyl group in C₁₁H₁₂F₃NO₂ significantly lowers electron density at the aromatic ring, altering reactivity in electrophilic substitutions. In contrast, the furan ring’s oxygen atom offers moderate electron-donating effects, balancing reactivity and stability .
Aliphatic vs. Aromatic Substituents
- Ethyl (3S)-3-amino-3-(2-methylcyclopropyl)propanoate (C₉H₁₇NO₂) demonstrates reduced aromatic interactions, favoring applications in flexible scaffolds. The furan analog’s rigid heterocycle may enhance binding specificity in chiral environments .
Amino Group Modifications
- Ethyl 3-[(2-furylmethyl)amino]propanoate (C₁₀H₁₅NO₃) shifts the amino substitution pattern, highlighting how positional changes impact steric hindrance and synthetic utility. The target compound’s β-amino group is critical for chiral resolution in asymmetric catalysis .
Biological Activity
Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of a furan moiety and a chiral center at the third carbon. This compound, with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of approximately 183.207 g/mol, exhibits various biological activities that are essential for its potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Furan Ring : A five-membered aromatic structure that can influence the compound's reactivity and interactions with biological targets.
- Chiral Center : The (3S) configuration contributes to its potential pharmacological properties.
Biological Activities
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with furan rings often exhibit antimicrobial effects, potentially acting as ligands that interact with specific molecular targets in bacterial cells.
- Anticancer Effects : There is evidence supporting its role in cancer treatment, where it may modulate enzyme activities or influence receptor functions, leading to therapeutic effects.
- Interaction Mechanisms : The compound has been studied for its binding affinity to various enzymes and receptors, which are crucial for understanding its mechanism of action in biological systems.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Binding Affinity Studies : Interaction studies have demonstrated that this compound can bind effectively to certain enzymes, influencing their activity. For instance, it has shown potential as a ligand in enzyme inhibition assays.
- Cytotoxicity Tests : In vitro tests have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. These findings suggest its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Ethyl 3-(furan-2-yl)propanoate | Similar structure but contains an ethyl ester | Different ester group affects solubility and reactivity |
| Mthis compound | Contains a furan ring bonded to a propanoate backbone | Potentially different reactivity due to positional changes |
| Methyl 2-amino-4-furancarboxylate | Carboxylic acid group on the furan ring | Alters biological activity compared to amino derivatives |
Q & A
What are the optimal synthetic routes for ethyl (3S)-3-amino-3-(furan-3-yl)propanoate with high enantiomeric purity?
Methodological Answer:
The synthesis of this compound typically involves asymmetric catalysis or enzymatic resolution to achieve the (3S) configuration. A validated approach includes:
- Rodionov Reaction: Starting from furan-3-carbaldehyde, condensation with ethyl malonate under basic conditions forms the β-keto ester intermediate. Subsequent enantioselective amination using chiral catalysts (e.g., Rhodium-BINAP complexes) yields the desired stereochemistry .
- Esterification: Direct esterification of (3S)-3-amino-3-(furan-3-yl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) ensures high yield and purity .
Critical Analysis: Multi-step protocols require rigorous monitoring via HPLC to confirm enantiomeric excess (>98%) and avoid racemization during esterification .
How does the furan ring in this compound influence its electronic properties compared to thiophene analogs?
Methodological Answer:
The furan ring’s oxygen atom introduces electron-rich aromaticity, distinct from sulfur-containing thiophene analogs. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
- Electron Density: Furan’s higher electronegativity reduces π-electron delocalization compared to thiophene, altering dipole moments (e.g., 2.1 D vs. 1.4 D for thiophene derivatives) .
- Biological Interactions: The furan oxygen enhances hydrogen-bonding potential with enzyme active sites (e.g., cytochrome P450), as shown in docking simulations .
Advanced Consideration: Replace furan with thiophene in SAR studies to evaluate pharmacokinetic shifts, such as metabolic stability in microsomal assays .
What analytical techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers; retention times differentiate (3S) from (3R) configurations .
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration, with Cahn-Ingold-Prelog priority assigning the (3S) stereocenter .
- Optical Rotation: Compare experimental [α]D²⁵ values (+12.5° in ethanol) with literature to verify enantiopurity .
What strategies are recommended for resolving racemic mixtures during synthesis?
Methodological Answer:
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (3R)-ester, leaving the (3S)-enantiomer intact .
- Diastereomeric Salt Formation: React the racemate with (-)-dibenzoyl-L-tartaric acid; fractional crystallization isolates the (3S)-diastereomer .
Data-Driven Insight: Optimize solvent polarity (e.g., ethyl acetate/water) to maximize yield (reported >85% ee) .
How does the amino group participate in enzyme interactions, and what computational models predict binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to αvβ6 integrin (PDB: 4UM9); the amino group forms salt bridges with Asp218 (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of hydrogen bonds between the amino group and catalytic residues (e.g., His183 in trypsin-like proteases) over 100 ns trajectories .
Experimental Validation: SPR assays show Kd = 12 nM for αvβ6, correlating with docking predictions .
What are key considerations when designing SAR studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Introduce halogen atoms (e.g., Cl, F) at the furan 5-position to modulate logP and membrane permeability (CLogP shifts from 1.2 to 2.5) .
- Backbone Modifications: Replace the ethyl ester with methyl or tert-butyl to assess esterase susceptibility; tert-butyl derivatives show 3x longer half-life in plasma .
Advanced Data: Compare IC₅₀ values in enzyme inhibition assays (e.g., furan vs. phenyl derivatives reduce IC₅₀ from 50 nM to 120 nM in MMP-9 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
